molecular formula C20H21FN6O3 B6455128 3-{3-[4-(5-fluoro-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperazin-1-yl]-3-oxopropyl}-3,4-dihydroquinazolin-4-one CAS No. 2549034-71-9

3-{3-[4-(5-fluoro-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperazin-1-yl]-3-oxopropyl}-3,4-dihydroquinazolin-4-one

Cat. No.: B6455128
CAS No.: 2549034-71-9
M. Wt: 412.4 g/mol
InChI Key: OYBHCQNMOMWRCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{3-[4-(5-fluoro-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperazin-1-yl]-3-oxopropyl}-3,4-dihydroquinazolin-4-one is a useful research compound. Its molecular formula is C20H21FN6O3 and its molecular weight is 412.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 412.16591672 g/mol and the complexity rating of the compound is 830. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

The compound, due to its structural features, could potentially interact with various enzymes, proteins, and other biomolecules. It might bind to these molecules, altering their function or activity. The nature of these interactions would depend on the specific chemical groups present in the compound and the biomolecules it interacts with .

Cellular Effects

The compound could potentially influence various types of cells and cellular processes. It might affect cell signaling pathways, gene expression, and cellular metabolism. The specific effects would depend on the cells’ type and the nature of the compound’s interactions with cellular biomolecules .

Molecular Mechanism

The compound could exert its effects at the molecular level through various mechanisms. These might include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The specific mechanisms would depend on the compound’s chemical structure and the nature of its interactions with cellular biomolecules .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of the compound could change over time. This could include changes in the compound’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of the compound could vary with different dosages in animal models. This might include threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

The compound could be involved in various metabolic pathways. This might include interactions with enzymes or cofactors, as well as effects on metabolic flux or metabolite levels .

Transport and Distribution

The compound could be transported and distributed within cells and tissues. This might involve interactions with transporters or binding proteins, as well as effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of the compound could influence its activity or function. This might involve targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Disclaimer: It does not represent actual experimental data for the specific compound .

Properties

IUPAC Name

3-[3-[4-(5-fluoro-4-methyl-6-oxo-1H-pyrimidin-2-yl)piperazin-1-yl]-3-oxopropyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN6O3/c1-13-17(21)18(29)24-20(23-13)26-10-8-25(9-11-26)16(28)6-7-27-12-22-15-5-3-2-4-14(15)19(27)30/h2-5,12H,6-11H2,1H3,(H,23,24,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYBHCQNMOMWRCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=N1)N2CCN(CC2)C(=O)CCN3C=NC4=CC=CC=C4C3=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN6O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.